2-[[[[(3,3-Diphenylpropyl)amino]carbonyl]amino]oxy]acetic acid
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Overview
Description
2-[[[[(3,3-Diphenylpropyl)amino]carbonyl]amino]oxy]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a urea derivative and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[[(3,3-Diphenylpropyl)amino]carbonyl]amino]oxy]acetic acid typically involves the following steps:
Formation of 3,3-Diphenylpropylamine: This intermediate is synthesized through the reaction of benzyl chloride with phenylacetonitrile, followed by reduction.
Urea Derivative Formation: The 3,3-Diphenylpropylamine is then reacted with isocyanate to form the corresponding urea derivative.
Esterification: The urea derivative is esterified with chloroacetic acid to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[[[(3,3-Diphenylpropyl)amino]carbonyl]amino]oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The acetic acid moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[[[[(3,3-Diphenylpropyl)amino]carbonyl]amino]oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[[[[(3,3-Diphenylpropyl)amino]carbonyl]amino]oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active sites, while the acetic acid group may participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenylurea: Similar in structure but lacks the acetic acid moiety.
3,3-Diphenylpropionic acid: Contains the diphenylpropyl group but lacks the urea derivative.
N-(3,3-Diphenylpropyl)acetamide: Similar structure but with an acetamide group instead of the urea derivative.
Uniqueness
2-[[[[(3,3-Diphenylpropyl)amino]carbonyl]amino]oxy]acetic acid is unique due to the combination of the urea derivative and acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it valuable in diverse research applications.
Properties
IUPAC Name |
2-(3,3-diphenylpropylcarbamoylamino)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-17(22)13-24-20-18(23)19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,21,22)(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZNATOSBIFULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NOCC(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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